molecular formula C9H11NO3 B3042111 1-(Methoxymethyl)-3-methyl-2-nitrobenzene CAS No. 507455-94-9

1-(Methoxymethyl)-3-methyl-2-nitrobenzene

Cat. No.: B3042111
CAS No.: 507455-94-9
M. Wt: 181.19 g/mol
InChI Key: BQIMPVXDQJPIOP-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-3-methyl-2-nitrobenzene is an organic compound with a complex structure that includes a methoxymethyl group, a methyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxymethyl)-3-methyl-2-nitrobenzene typically involves the nitration of 1-(Methoxymethyl)-3-methylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using large-scale reactors, precise temperature control, and efficient mixing to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-3-methyl-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C), Room temperature

    Substitution: Nucleophiles (e.g., halides, amines), Solvents (e.g., dichloromethane), Room temperature

    Oxidation: Potassium permanganate (KMnO₄), Aqueous medium, Elevated temperature

Major Products Formed

    Reduction: 1-(Methoxymethyl)-3-methyl-2-aminobenzene

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: 1-(Methoxymethyl)-3-carboxy-2-nitrobenzene

Scientific Research Applications

1-(Methoxymethyl)-3-methyl-2-nitrobenzene has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biochemical pathways.

    Materials Science: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-3-methyl-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group is highly reactive and can participate in various redox reactions, while the methoxymethyl group can act as a protecting group in organic synthesis. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(Methoxymethyl)-3-methylbenzene: Lacks the nitro group, making it less reactive in redox reactions.

    1-(Methoxymethyl)-2-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.

    1-(Methoxymethyl)-4-methyl-2-nitrobenzene: Similar structure but with a different position of the methyl group, affecting its chemical properties.

Uniqueness

1-(Methoxymethyl)-3-methyl-2-nitrobenzene is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and potential applications. The presence of both a methoxymethyl group and a nitro group on the benzene ring allows for versatile chemical transformations and makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(methoxymethyl)-3-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7-4-3-5-8(6-13-2)9(7)10(11)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIMPVXDQJPIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)COC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257751
Record name Benzene, 1-(methoxymethyl)-3-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507455-94-9
Record name Benzene, 1-(methoxymethyl)-3-methyl-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=507455-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(methoxymethyl)-3-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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